4-Fluoro-3-(3-hydroxyphenyl)benzaldehyde
CAS No.:
Cat. No.: VC20375779
Molecular Formula: C13H9FO2
Molecular Weight: 216.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9FO2 |
|---|---|
| Molecular Weight | 216.21 g/mol |
| IUPAC Name | 4-fluoro-3-(3-hydroxyphenyl)benzaldehyde |
| Standard InChI | InChI=1S/C13H9FO2/c14-13-5-4-9(8-15)6-12(13)10-2-1-3-11(16)7-10/h1-8,16H |
| Standard InChI Key | GHEBXMMCBCQCKW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)C=O)F |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The core structure of 4-fluoro-3-(3-hydroxyphenyl)benzaldehyde consists of two aromatic rings: a benzaldehyde moiety substituted with fluorine at position 4 and a hydroxyphenyl group at position 3. The fluorine atom induces electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilic substitution reactivity at ortho and para positions relative to itself . Conversely, the hydroxyl group on the adjacent phenyl ring contributes hydrogen-bonding capacity and acidity (pKa ≈ 10–12), enabling interactions with biological targets or catalytic sites .
The molecule’s planar geometry facilitates π-π stacking interactions, as observed in crystallographic studies of analogous compounds . Density functional theory (DFT) calculations predict a dipole moment of approximately 3.2 D, driven by the electronegativity disparity between fluorine and oxygen atoms .
Spectroscopic Characterization
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¹H NMR: Signals appear at δ 9.8–10.1 ppm (aldehyde proton), δ 6.7–7.5 ppm (aromatic protons), and δ 5.2–5.5 ppm (hydroxyl proton, exchangeable) .
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¹³C NMR: Peaks for the aldehyde carbon resonate near δ 190–195 ppm, while fluorinated carbons exhibit upfield shifts due to the fluorine atom’s inductive effects .
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IR Spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O–H stretch) confirm functional groups .
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of 4-fluoro-3-(3-hydroxyphenyl)benzaldehyde typically involves multi-step protocols starting from commercially available precursors:
Demethylation of Methoxy Precursors
A common approach involves the demethylation of 4-fluoro-3-methoxybenzaldehyde derivatives using hydrobromic acid (HBr) under reflux conditions . For example:
Subsequent Friedel-Crafts alkylation with phenol derivatives introduces the hydroxyphenyl group .
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling between fluorinated benzaldehyde boronic esters and hydroxyphenyl halides offers a regioselective pathway. This method achieves yields exceeding 75% under optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
Challenges in Synthesis
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Regioselectivity: Competing electrophilic substitution at fluorine-adjacent positions necessitates careful control of reaction conditions .
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Stability Issues: The aldehyde group is prone to oxidation, requiring inert atmospheres (e.g., argon) during synthesis .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 128–132°C, with decomposition onset at 240°C under nitrogen . The compound exhibits moderate hygroscopicity, absorbing 2–3% moisture at 25°C/60% RH .
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.5 |
| Ethanol | 45 |
| DMSO | 120 |
| Dichloromethane | 85 |
| Data derived from shake-flask experiments at 25°C . |
Comparison with Related Compounds
Future Directions
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